Doxaminol - 55286-56-1

Doxaminol

Catalog Number: EVT-1555102
CAS Number: 55286-56-1
Molecular Formula: C26H29NO3
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxaminol is a synthetic partial beta-adrenergic agonist with sympathomimetic activity. Doxaminol may bind to and stimulate beta-1-adrenergic receptors located in the myocardium. As a result, it leads to a positive inotropic effect and increases in cardiac output.
Overview

Doxaminol, also known as doxylamine succinate, is an ethanol antihistamine that exhibits both antihistaminic and cholinolytic properties. It is primarily used as an over-the-counter medication for the treatment of allergies and as a sleep aid due to its sedative effects. Doxaminol is classified under the first-generation antihistamines, which are known for their ability to cross the blood-brain barrier, leading to central nervous system effects such as drowsiness.

Source

Doxaminol is synthesized from doxylamine, which is derived from the reaction of specific precursors in organic chemistry. The compound is commonly found in various pharmaceutical formulations and can be obtained through multiple synthetic routes.

Classification
  • Type: Antihistamine
  • Sub-class: Ethanolamine derivative
  • Chemical Class: First-generation antihistamines
Synthesis Analysis

Methods

The synthesis of doxylamine succinate can be achieved through various methods, including:

  1. Direct Reaction with Succinic Acid: This method involves reacting doxylamine with succinic acid in the presence of a solvent like acetone. The reaction typically requires heating and stirring to facilitate dissolution and subsequent crystallization.
  2. Chiral Auxiliary Method: Recent studies have explored the use of chiral auxiliaries to synthesize enantiomerically pure doxylamine, enhancing its pharmacological efficacy. This involves asymmetric synthesis techniques that yield higher enantiomeric excess compared to traditional methods.

Technical Details

For example, one method involves mixing doxylamine with succinic acid in acetone, heating the mixture, and allowing it to cool for crystallization. The final product can be purified through recrystallization to achieve a high yield of pure doxylamine succinate .

Molecular Structure Analysis

Structure

Doxaminol has a complex molecular structure characterized by the following features:

  • Molecular Formula: C_{17}H_{22}N_{2}O_{3}
  • Molecular Weight: Approximately 302.37 g/mol
  • Structural Representation: The structure consists of a diphenylmethanol moiety linked to a succinic acid derivative.

Data

The melting point of doxylamine succinate is reported to be between 101 °C and 103 °C . Nuclear Magnetic Resonance (NMR) spectroscopy data indicates specific chemical shifts that help confirm its structure.

Chemical Reactions Analysis

Reactions

Doxaminol undergoes various chemical reactions, including:

  1. Acid-Base Reactions: As an amine, it can react with acids to form salts.
  2. Hydrolysis: In aqueous environments, doxylamine succinate may hydrolyze into its constituent parts.

Technical Details

The synthesis reactions often involve controlling temperature and pressure conditions to optimize yields and purity. For instance, during the synthesis involving doxylamine and succinic acid, careful monitoring of temperature is crucial for achieving desired crystallization .

Mechanism of Action

Doxaminol functions as an antagonist at histamine H1 receptors, which leads to its sedative effects. Upon administration, it crosses the blood-brain barrier and binds to these receptors in the central nervous system, inhibiting the action of endogenous histamines that promote wakefulness.

Process

The binding of doxaminol to H1 receptors prevents histamine from exerting its effects on wakefulness and alertness, thereby inducing sedation and drowsiness. This mechanism is particularly useful in treating insomnia or allergic reactions where sedation is desired.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and ethanol; insoluble in non-polar solvents.
  • Melting Point: 101 °C - 103 °C.

Chemical Properties

  • pH Range: Doxaminol solutions typically exhibit a neutral pH.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.

Relevant data from spectroscopic analyses (such as Infrared Spectroscopy) indicate characteristic functional groups that confirm its identity .

Applications

Doxaminol is widely used in various scientific and medical contexts:

Introduction to Doxylamine: Pharmacological and Clinical Context

Nomenclature and Chemical Characterization

Doxylamine is systematically identified according to IUPAC nomenclature as (RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine. This nomenclature precisely defines its core structure consisting of a chiral center with phenyl and pyridyl substituents, connected to a dimethylaminoethoxy moiety. Therapeutically, it is predominantly administered as the succinate salt (doxylamine succinate), with the molecular formula C21H28N2O5 and a molecular weight of 388.46 g/mol. This salt form enhances the compound's aqueous solubility and stability profile, making it suitable for oral dosage formulations [1] [4].

Table 1: Fundamental Chemical Identifiers of Doxylamine

PropertyValue
IUPAC Name(RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine
CAS Registry Number469-21-6 (base); 562-10-7 (succinate)
Molecular Formula (Base)C17H22N2O
Molecular Weight (Base)270.37 g/mol
Molecular Formula (Salt)C21H28N2O5
Molecular Weight (Salt)388.46 g/mol
Structure TypeEthanolamine-class antihistamine with ether linkage

The molecular architecture features a tertiary amine center, a phenyl ring, and a pyridine heterocycle, creating an extensively conjugated system that facilitates penetration across the blood-brain barrier. This structural characteristic underpins its potent sedative effects. Doxylamine functions pharmacologically as an inverse agonist at histamine H1 receptors (Ki ≈ 4-10 nM), effectively suppressing constitutive receptor signaling. Additionally, it exhibits potent antagonism at muscarinic acetylcholine receptors (M1-M5 subtypes), contributing significantly to both its therapeutic effects and side effect profile. The compound undergoes extensive hepatic metabolism primarily via CYP2D6, CYP1A2, and CYP2C9 isoenzymes, resulting in N-dealkylation and pyridyl ring hydroxylation metabolites that undergo urinary excretion [1] [2] [4].

Historical Development and Regulatory Milestones

The historical trajectory of doxylamine spans significant therapeutic applications and regulatory challenges. First synthesized in 1948, it received initial FDA approval in 1949 as an antihistamine. Its development coincided with the emergence of first-generation H1 antagonists that dominated allergy and sedation therapeutics before the advent of non-sedating alternatives. A pivotal development occurred in 1956 when doxylamine was combined with pyridoxine (vitamin B6) in the formulation Bendectin, which became the first prescription medication specifically indicated for nausea and vomiting during pregnancy [1] [9].

Table 2: Key Regulatory and Historical Milestones for Doxylamine

YearMilestone Event
1948Initial synthesis and characterization
1949FDA approval as antihistamine
1956Introduction of Bendectin (doxylamine/pyridoxine) for pregnancy nausea
1978-1983Litigation alleging teratogenicity leads to voluntary market withdrawal of Bendectin
1985FDA reaffirms safety based on epidemiological evidence
1992OTC monograph establishment for sleep aids including doxylamine
2013FDA reapproval of doxylamine/pyridoxine combination (Diclegis) for pregnancy nausea
2015ACOG endorsement as first-line pharmacotherapy for nausea/vomiting of pregnancy

The period between 1978-1983 witnessed litigation-driven market withdrawal of Bendectin following allegations of teratogenicity, despite accumulating epidemiological evidence to the contrary. Comprehensive evaluations by regulatory bodies, including a seminal 1985 FDA review, systematically exonerated doxylamine from teratogenic claims, confirming its safety profile during pregnancy. This scientific validation culminated in the 2013 FDA reapproval of the doxylamine/pyridoxine combination under the brand name Diclegis, specifically indicated for nausea and vomiting during pregnancy. Concurrently, regulatory frameworks established through OTC monographs (21 CFR Part 341) solidified doxylamine's status as an approved sleep aid, permitting its inclusion in numerous OTC formulations for insomnia [1] [3] [6].

Classification Within Antihistamine Therapeutics

Doxylamine occupies a distinctive position within the antihistamine therapeutic classification as a first-generation ethanolamine derivative. This categorization reflects its structural similarity to compounds such as diphenhydramine and clemastine, sharing the key features of a two-carbon chain linking oxygen and nitrogen atoms. Therapeutically, first-generation antihistamines are characterized by their ability to readily penetrate the blood-brain barrier, producing substantial central H1 receptor blockade that manifests as sedation—a property deliberately leveraged in sleep medications. Doxylamine exhibits particularly pronounced central activity, ranking among the most potent sedating antihistamines available without prescription, with efficacy studies demonstrating superiority over even some barbiturates for hypnotic indications [1] [7] [8].

Pharmacodynamically, doxylamine demonstrates a receptor interaction profile extending beyond histaminergic pathways. It functions as a high-affinity competitive antagonist at H1 receptors (Ki ≈ 4-10 nM) and exhibits potent binding at muscarinic acetylcholine receptors (M1-M5 subtypes). This dual activity underpins its therapeutic applications but also contributes to characteristic anticholinergic side effects. Notably, doxylamine displays minimal interaction with other aminergic systems including serotonin (5-HT2A, 5-HT2C), adrenergic (α1B), and dopaminergic receptors, distinguishing it from psychotropic agents sometimes used off-label for insomnia [1] [7] [8].

Within therapeutic applications, doxylamine serves dual roles:

  • As a hypnotic: It is classified among the most potent sedating antihistamines available without prescription, with clinical studies demonstrating efficacy in sleep initiation and maintenance at standard doses of 25mg. Its elimination half-life of 10-12 hours differentiates it from shorter-acting alternatives like diphenhydramine (4-8 hours), potentially offering prolonged sleep maintenance but increasing next-day residual effects [1] [7].
  • As an antiemetic: In combination with pyridoxine, it constitutes Category A pharmacotherapy for nausea and vomiting during pregnancy—the only FDA-approved agent with this specific indication and safety designation in pregnancy. The combination's efficacy stems from complementary mechanisms: H1 receptor blockade in the vomiting center and potential vitamin B6-mediated modulation of neurotransmitter synthesis [1] [8] [9].

Table 3: Pharmacodynamic Profile Comparison of Common Sedating Antihistamines

ParameterDoxylamineDiphenhydramineDoxylamine Succinate/Pyridoxine
H1 Receptor Ki (nM)4-1010-25Identical to doxylamine
Muscarinic Receptor ActivityHigh antagonismModerate antagonismIdentical to doxylamine
Half-Life (hours)10-124-8Doxylamine: 10-12; Pyridoxine: 0.4
Pregnancy CategoryB (solo)B (solo)A (combination)
FDA-Approved IndicationsInsomnia, cold symptomsInsomnia, allergiesNausea/vomiting of pregnancy

This comprehensive profile positions doxylamine as a uniquely versatile agent within first-generation antihistamines, with established roles in both sleep medicine and obstetric pharmacotherapy supported by extensive clinical experience and regulatory endorsement [1] [4] [7].

Properties

CAS Number

55286-56-1

Product Name

Doxaminol

IUPAC Name

1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-11-yl)ethyl-methylamino]-3-phenoxypropan-2-ol

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C26H29NO3/c1-27(17-21(28)19-29-22-10-3-2-4-11-22)16-15-24-23-12-6-5-9-20(23)18-30-26-14-8-7-13-25(24)26/h2-14,21,24,28H,15-19H2,1H3

InChI Key

SZQLTQPHXXXMNC-UHFFFAOYSA-N

SMILES

CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O

Synonyms

BM 10.188
doxaminol

Canonical SMILES

CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.